6-Cyclopropylpicolinic acid
Overview
Description
6-Cyclopropylpicolinic acid is a chemical compound with the CAS Number: 1256793-43-7 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropyl-2-pyridinecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Cyclopropylpicolinic acid is 1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Cyclopropylpicolinic acid is a solid at ambient temperature . It has a molecular weight of 163.18 and its density is 1.3±0.1 g/cm3 . The boiling point is 345.7±30.0 °C .Scientific Research Applications
Chemical Synthesis and Functionalization
6-Cyclopropylpicolinic acid and its derivatives have been explored in various chemical syntheses, demonstrating the compound's versatility in organic chemistry. One study detailed a Pd-catalyzed, picolinamide-enabled, efficient C-H arylation of cyclopropanes, highlighting a method for cis-substituted cyclopropylpicolinamides preparation, which underscores the potential for creating structurally diverse molecules from 6-cyclopropylpicolinic acid or its analogs (D. Roman, A. Charette, 2013). Similarly, the synthesis and biological evaluation of bromophenol derivatives featuring a cyclopropyl moiety revealed their effective inhibition of enzymes relevant in treating neurodegenerative diseases, showcasing another avenue for the application of cyclopropyl-containing compounds in medicinal chemistry (M. Boztaş et al., 2019).
Anion Binding and Selectivity
Research has also focused on the anion binding properties of cyclopeptide-derived receptors containing 6-aminopicolinic acid, demonstrating high selectivity for sulfate anions in water. This selectivity is significant for developing sensors and separation technologies, where distinguishing between similar anions is crucial. The study underscores the importance of structural design in creating effective anion receptors (A. Schaly et al., 2013).
Photochemical Studies
The photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a compound related to 6-cyclopropylpicolinic acid, has been investigated, revealing insights into the photo-induced reactions of fluoroquinolones. Such studies are pivotal for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions (M. Mella, E. Fasani, A. Albini, 2001).
Herbicide Development
In the realm of agriculture, research into novel fluoropicolinate herbicides highlights the utility of fluoroalkyl alkynylimines cyclization for synthesizing 4-amino-5-fluoropicolinates, indicating the role of cyclopropylpicolinic acid derivatives in developing new herbicidal agents. Such advancements contribute to the ongoing search for more effective and selective herbicides, addressing global agricultural challenges (Peter L Johnson et al., 2015).
properties
IUPAC Name |
6-cyclopropylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQDXBQQWQLBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpicolinic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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